molecular formula C25H24N6O5S B2691688 Methyl 4-(2-((3-(2-(4-methoxybenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate CAS No. 872995-87-4

Methyl 4-(2-((3-(2-(4-methoxybenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate

Cat. No. B2691688
CAS RN: 872995-87-4
M. Wt: 520.56
InChI Key: GTYAQCCVFAZMGI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound could potentially involve the use of triazole compounds, which are heterocyclic compounds containing two carbon and three nitrogen atoms . Triazole compounds are known for their versatile biological activities and are present as a central structural component in a number of drug classes . The synthesis of triazole derivatives often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .


Molecular Structure Analysis

The molecular structure of this compound includes a triazole nucleus, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . This structure is readily capable of binding in the biological system with a variety of enzymes and receptors .


Chemical Reactions Analysis

The chemical reactions involving this compound could potentially involve the use of hydrazonoyl halides, which are widely used as reagents for the synthesis of heterocyclic compounds . These reactions could also involve the use of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .

Scientific Research Applications

Synthetic Methods and Chemical Applications

  • The synthesis of various heterocyclic systems, including pyrimidinones and triazolopyridazines, through the use of related compounds has been explored. For instance, compounds like Methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate have been employed as reagents for the preparation of heterocyclic systems such as pyrido[1,2-a]pyrimidin-4-ones and [1,2,4]triazolo[2,3-a]-pyrimidin-5-ones, showcasing the utility of these molecules in generating complex heterocyclic structures with potential biological activities (Toplak et al., 1999).

Biological Activities and Therapeutic Potentials

  • The synthesis of 1,2,4-triazole derivatives from related chemical entities has demonstrated antimicrobial activities. For example, the creation of novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-ones and their subsequent evaluation showed that some of these compounds possess moderate to good antimicrobial activities against various test microorganisms, suggesting the potential of such structures in developing new antimicrobial agents (Bektaş et al., 2010).

Antioxidant Properties

  • Research into the antioxidant abilities of new compounds, including those related to triazolo[3,4-b][1,3,4]thiadiazines, has shown significant potential. A specific study synthesized compounds exhibiting higher antioxidant capabilities than standard antioxidants like ascorbic acid, suggesting the utility of these molecules in addressing oxidative stress-related diseases (Shakir et al., 2017).

Mechanism of Action

While the specific mechanism of action for this compound is not provided in the search results, triazole compounds are known to show versatile biological activities by binding in the biological system with a variety of enzymes and receptors .

properties

IUPAC Name

methyl 4-[[2-[[3-[2-[(4-methoxybenzoyl)amino]ethyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N6O5S/c1-35-19-9-5-16(6-10-19)24(33)26-14-13-21-29-28-20-11-12-23(30-31(20)21)37-15-22(32)27-18-7-3-17(4-8-18)25(34)36-2/h3-12H,13-15H2,1-2H3,(H,26,33)(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTYAQCCVFAZMGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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